7,8,17-トリヒドロキシドコサ-4,9,11,13,15,19-ヘキサエン酸

説明

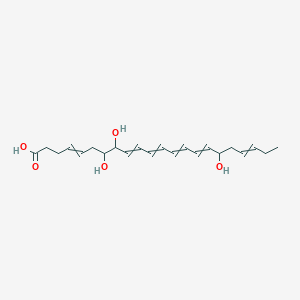

Resolvin D1 is a specialized pro-resolving mediator derived from docosahexaenoic acid. It is a member of the resolvin family, which plays a crucial role in resolving inflammation and promoting tissue homeostasis . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and conjugated double bonds.

科学的研究の応用

Resolvin D1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids.

Biology: Plays a role in resolving inflammation and promoting tissue repair.

Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions such as arthritis and cardiovascular diseases.

Industry: Utilized in the development of anti-inflammatory drugs and supplements

作用機序

Target of Action

The primary target of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid, also known as Resolvin D1, is the inflammatory response in the human body . It acts on various cell types involved in inflammation, such as neutrophils and macrophages .

Mode of Action

Resolvin D1 interacts with its targets by regulating actin polymerization, which inhibits the migration of pro-inflammatory neutrophils . It also reduces inflammation mediated by TNF-α in macrophages and enhances the phagocytosis of apoptotic cells by macrophages .

Biochemical Pathways

Resolvin D1 is a part of the specialized pro-resolving mediator (SPM) class of cell signaling molecules, which are enzymatically derived from omega-3 long-chain polyunsaturated fatty acids . These molecules play crucial roles in orchestrating the resolution of tissue inflammation .

Pharmacokinetics

It is known to be a metabolite of the lipoxygenase-mediated oxidation of dha, produced endogenously by aspirin-enhanced cox-2 activity .

Result of Action

The action of Resolvin D1 results in the resolution of inflammation. It reduces the migration of pro-inflammatory neutrophils, decreases inflammation in macrophages, and enhances the clearance of apoptotic cells . This leads to a decrease in inflammation and promotes the healing of tissues .

生化学分析

Biochemical Properties

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is involved in various biochemical reactions, primarily related to inflammation resolution. It interacts with several enzymes and proteins, including lipoxygenases and cyclooxygenases, which are responsible for its biosynthesis from docosahexaenoic acid (DHA). The compound also binds to specific receptors on immune cells, such as G-protein-coupled receptor 32 (GPR32) and lipoxin A4 receptor (ALX/FPR2), modulating their activity and promoting anti-inflammatory responses .

Cellular Effects

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the migration of neutrophils to inflammation sites, reduces the production of pro-inflammatory cytokines, and enhances the clearance of apoptotic cells by macrophages . These actions contribute to the resolution of inflammation and the restoration of tissue homeostasis.

Molecular Mechanism

The molecular mechanism of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid involves binding interactions with specific receptors and modulation of enzyme activity. It binds to GPR32 and ALX/FPR2 receptors on immune cells, triggering signaling cascades that lead to anti-inflammatory effects . Additionally, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenases and lipoxygenases, reducing the production of pro-inflammatory mediators . These interactions result in changes in gene expression that favor the resolution of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that it maintains its anti-inflammatory properties and continues to promote the resolution of inflammation in both in vitro and in vivo models . Its efficacy may decrease with prolonged exposure due to potential degradation.

Dosage Effects in Animal Models

The effects of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid vary with different dosages in animal models. At low doses, it effectively reduces inflammation and promotes tissue repair without significant adverse effects . At higher doses, it may exhibit toxic effects, such as impaired immune function and potential tissue damage . Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is involved in several metabolic pathways, primarily related to the resolution of inflammation. It is synthesized from DHA through the action of lipoxygenases and cyclooxygenases . The compound also interacts with various enzymes and cofactors that modulate its activity and stability. These interactions can influence metabolic flux and the levels of other metabolites involved in inflammation resolution .

Transport and Distribution

Within cells and tissues, 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is transported and distributed through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, it may interact with cellular transporters that regulate its uptake and localization within cells . These interactions are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid is essential for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, contributing to its anti-inflammatory and pro-resolving actions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process includes several steps:

Epoxidation: Docosahexaenoic acid undergoes epoxidation at specific double bonds.

Hydrolysis: The epoxides are then hydrolyzed to form vicinal diols.

Hydroxylation: Further hydroxylation at specific positions yields the final product.

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing enzymes such as lipoxygenases and cytochrome P450 . These enzymes facilitate the selective oxidation and hydroxylation of docosahexaenoic acid under controlled conditions.

化学反応の分析

Types of Reactions: Resolvin D1 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

Oxidation: Formation of ketones and aldehydes.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives.

類似化合物との比較

- 7,16,17-Trihydroxy-4,9,11,13,15,19-docosahexaenoic acid

- 19(20)-Dihydroxydocosahexaenoic acid

- 14S-Hydroxydocosahexaenoic acid

Comparison:

- Structural Differences: While these compounds share a similar backbone, they differ in the position and number of hydroxyl groups.

- Functional Differences: The variations in structure lead to differences in their biological activities and receptor affinities .

生物活性

Resolvin D1 (RvD1) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA) that plays a crucial role in resolving inflammation and promoting tissue repair. This article explores the biological activities of RvD1, highlighting its mechanisms of action, therapeutic potential, and implications in various diseases.

RvD1 exerts its biological effects through several key mechanisms:

- Anti-inflammatory Effects : RvD1 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. It has been shown to enhance the expression of cyclooxygenase-2 (COX-2) during the resolution phase of inflammation, which is critical for tissue repair and homeostasis .

- Tight Junction Integrity : RvD1 has been demonstrated to protect tight junction proteins in pulmonary tissues, thereby restoring pulmonary permeability and alleviating pulmonary edema. This effect is mediated through the upregulation of heme oxygenase-1 (HO-1), which plays a protective role in cellular integrity .

- Regulation of Immune Responses : RvD1 modulates T cell responses, enhancing T cell activation while inhibiting regulatory T cell (Treg) function. This dual action helps in balancing immune responses, particularly during allogeneic reactions .

- Fibrosis Regression : In metabolic dysfunction-associated steatohepatitis (MASH), RvD1 has been shown to mitigate liver fibrosis by regulating matrix metalloproteinases (MMPs) and reducing endoplasmic reticulum (ER) stress-induced apoptosis in hepatocytes .

Therapeutic Potential

The therapeutic implications of RvD1 are significant, particularly in conditions characterized by chronic inflammation and tissue damage:

- Acute Respiratory Distress Syndrome (ARDS) : RvD1 has been shown to reduce mortality associated with ARDS by curbing NF-κB activation and enhancing COX-2 expression during the resolution phase of inflammation. This highlights its potential as a therapeutic agent in managing ARDS .

- Liver Diseases : In models of MASH, RvD1 administration resulted in reduced inflammation, cell death, and fibrosis regression, suggesting its potential utility in treating liver diseases associated with metabolic dysfunction .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of RvD1:

特性

IUPAC Name |

7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694000 | |

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872993-05-0 | |

| Record name | 7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。